Deacetyl acebutolol

Description

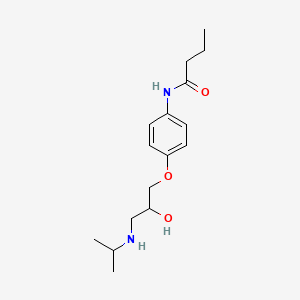

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-4-5-16(20)18-13-6-8-15(9-7-13)21-11-14(19)10-17-12(2)3/h6-9,12,14,17,19H,4-5,10-11H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQPDJRQGAJVTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27783-53-5 | |

| Record name | Deacetyl acebutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027783535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE639K77GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Deacetyl Acebutolol

Enzymatic Formation Pathways of Deacetyl Acebutolol (B1665407) from Acebutolol

The primary pathway for the formation of deacetyl acebutolol from acebutolol is through hydrolysis. researchgate.netnih.gov This reaction involves the cleavage of an acetyl group from the acebutolol molecule.

Hydrolytic Cleavage Mechanisms and Enzyme Identification

The hydrolytic cleavage of acebutolol is primarily mediated by esterase enzymes. researchgate.netnih.govacs.orgresearchgate.net These enzymes are known to hydrolyze compounds containing ester, amide, and thioester bonds. acs.org

Research indicates that carboxylesterase 2 (CES2) is the primary enzyme responsible for the hydrolysis of acebutolol to this compound in the liver and potentially in the intestine. researchgate.netnih.govnih.gov Studies using human liver microsomes and recombinant enzymes have demonstrated the significant role of CES2 in this deacetylation process. researchgate.netnih.gov For instance, orlistat, a known inhibitor of CES2, has been shown to potently inhibit the hydrolysis of acebutolol in vitro, leading to an increase in acebutolol levels and a decrease in this compound levels in vivo in mice. nih.gov This provides strong evidence for CES2's involvement in acebutolol deacetylation.

While CES2 is identified as the major enzyme catalyzing acebutolol deacetylation, the potential contributions of other esterase enzymes have also been considered. Human carboxylesterase 1 (CES1) and arylacetamide deacetylase (AADAC) are other major esterases in the liver involved in drug hydrolysis. researchgate.net However, studies specifically investigating acebutolol metabolism have primarily highlighted the role of CES2. researchgate.netnih.govnih.gov The substrate specificity of esterases varies; CES2 generally prefers hydrolyzing esters with a large alcohol group and a small acyl group, which aligns with the structure of acebutolol undergoing deacetylation. nih.gov Further research might explore if other esterases play a minor or tissue-specific role in acebutolol deacetylation.

Subsequent Biotransformation and Acetylation Steps

Following the formation of this compound, further biotransformation can occur. One notable subsequent step involves acetylation.

This compound can undergo N-acetylation to form another metabolite. This reaction is mediated by N-acetyltransferase 2 (NAT2). researchgate.netnih.gov NAT2 is an enzyme known for its role in the metabolism of various drugs and xenobiotics containing amino or hydrazine (B178648) residues through acetylation. oncotarget.compharmainfonepal.com The activity of NAT2 exhibits genetic polymorphism, leading to different acetylation phenotypes (slow, intermediate, and rapid acetylators). oncotarget.comccit.go.thresearchgate.net This genetic variability in NAT2 activity can influence the rate of N-acetylation of this compound.

Characterization of Intermediate Metabolites (e.g., Acetolol)

The primary intermediate metabolite formed from the hydrolysis of acebutolol is this compound, also referred to as acetolol in some contexts, although diacetolol (B1670378) is the more common name for the pharmacologically active N-acetyl derivative of acetolol. nih.govresearchgate.netnih.govwikipedia.org The deacetylation of the butanamide side chain of acebutolol results in the formation of acetolol (this compound). wikipedia.org This metabolite retains beta-blocking activity and is considered equipotent to acebutolol. drugs.comnih.govwikipedia.org

Further metabolism of acetolol can occur. Studies have suggested that acetolol may be metabolized by CYP2C19. nih.govresearchgate.net When acetolol was incubated with human liver microsomes and an NADPH-generating system, a metabolite conjugated with N-acetylcysteine was generated, indicating potential further transformation pathways. nih.gov

Data regarding the enzymatic activities and metabolic rates for the formation and subsequent transformation of this compound are primarily derived from in vitro studies using human liver microsomes, recombinant enzymes, and in vivo studies in animal models or human subjects. researchgate.netnih.govnih.gov

Table 1: Key Enzymes and Metabolites in Acebutolol Biotransformation

| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |

| Carboxylesterase 2 (CES2) | Hydrolytic cleavage (Deacetylation) | Acebutolol | This compound (Acetolol) |

| N-acetyltransferase 2 (NAT2) | N-acetylation | This compound | N-acetyl this compound (Diacetolol) |

| CYP2C19 | Potential further metabolism (e.g., oxidation) | Acetolol | Further metabolites (e.g., N-hydroxy-acetolol) nih.govresearchgate.net |

Table 2: Properties of Acebutolol and Key Metabolites

| Compound | Pharmacological Activity | Half-life (Human) drugs.comwikipedia.org | Primary Elimination Route drugs.comnih.gov |

| Acebutolol | Beta-blocker | 3-4 hours | Hepatic metabolism, Renal, Biliary, Intestinal drugs.comnih.gov |

| This compound (Diacetolol) | Beta-blocker (equipotent) drugs.comnih.govwikipedia.org | 8-13 hours | Primarily Renal drugs.comnih.govkup.at |

Phase I and Phase II Metabolism of this compound Itself

This compound, once formed from acebutolol, can undergo further metabolic transformations, although it is primarily known for its excretion, largely unchanged, by the kidneys. kup.athep-druginteractions.org However, like many xenobiotics, it can potentially be subject to both Phase I and Phase II metabolic reactions.

Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as oxidation, reduction, or hydrolysis. oup.comannualreviews.orgdrughunter.com Oxidative reactions are commonly catalyzed by cytochrome P450 (CYP) enzymes. chemisgroup.usfrontiersin.org While acebutolol undergoes significant oxidative metabolism, the specific oxidative pathways and the extent to which this compound is further oxidized are less extensively documented compared to the formation of diacetolol from acebutolol.

Cytochrome P450 enzymes are a superfamily of heme-containing proteins that play a major role in the oxidative metabolism of drugs. chemisgroup.usfrontiersin.orgarvojournals.org Several CYP isozymes are involved in drug metabolism, with CYP1, CYP2, and CYP3 families being the most significant. chemisgroup.usarvojournals.org Specifically, CYP2D6 and CYP2C19 are known to be involved in the metabolism of various drugs. chemisgroup.usfrontiersin.orgarvojournals.org

Research indicates that CYP2D6 is involved in the formation of diacetolol from acebutolol. semanticscholar.orgnih.gov While the primary metabolic step for acebutolol is the hydrolysis to diacetolol, oxidative pathways involving CYPs can also occur for acebutolol and potentially its metabolites, including diacetolol. One study suggested that acetolol, a hydrolytic metabolite of acebutolol, could be metabolized into N-hydroxy-acetolol by CYP2C19. nih.govresearchgate.net This indicates a potential role for CYP enzymes in the further metabolism of acebutolol metabolites. Comparative studies using electrochemical methods and rat liver microsomes have explored oxidative mechanisms of acebutolol, including N-dealkylation, O-dealkoxylation, and aromatic hydroxylation, which are typically mediated by CYP enzymes. researchgate.net

N-dealkylation is a common oxidative metabolic reaction catalyzed by CYP enzymes, involving the removal of an alkyl group from a nitrogen atom. taylorandfrancis.com This process can lead to the formation of primary or secondary amines, which may retain pharmacological activity. taylorandfrancis.com While N-dealkylation is a known metabolic pathway for some beta-blockers, specific detailed information on the N-dealkylation of this compound itself is limited in the provided search results. However, N-dealkyl-acebutolol has been detected in post-mortem human biological samples. researchgate.net This suggests that N-dealkylation can occur within the acebutolol metabolic pathway, potentially acting on acebutolol or its metabolites like diacetolol.

O-dealkoxylation is another oxidative metabolic reaction that involves the cleavage of an ether bond, removing an alkoxy group. This reaction can also be mediated by CYP enzymes. frontiersin.org One study mentioned O-dealkoxylation as a proposed pathway in the metabolism of a different compound, leading to the formation of a hydroxylated metabolite. rsc.org While O-dealkoxylation has been explored in comparative studies of acebutolol metabolism using electrochemical methods, specific details regarding the O-dealkoxylation of this compound are not prominently featured in the search results. researchgate.net

Hydroxylation, the introduction of a hydroxyl group into a molecule, is a significant oxidative reaction in Phase I metabolism, often occurring on aromatic or aliphatic carbons and catalyzed by CYP enzymes. oup.comchemisgroup.usfrontiersin.org Aromatic hydroxylation has been identified as a major metabolic route for some beta-blockers. rsc.org Hydroxyl-acebutolol has been detected in post-mortem human samples. researchgate.net This indicates that hydroxylation is part of the metabolic profile related to acebutolol. While hydroxylation of acebutolol itself is known, the extent and specifics of aromatic or aliphatic hydroxylation directly on the this compound molecule are not detailed in the provided information.

Phase II metabolism involves the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, acetate (B1210297), or glutathione (B108866). oup.comdrughunter.comuomus.edu.iqresearchgate.net These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion. oup.comuomus.edu.iq Glucuronidation is a common Phase II pathway for many drugs and their hydroxylated metabolites. oup.comsemanticscholar.orgnih.govuomus.edu.iq

While this compound is primarily eliminated unchanged by the kidneys, it can potentially undergo conjugation reactions. Phase II glucuronidation reactions are known to occur in the metabolic pathways of most beta-blockers. semanticscholar.orgnih.gov An unknown Phase II metabolite of acebutolol was revealed in a study using molecular networking, suggesting the occurrence of conjugation reactions within the acebutolol metabolic profile. researchgate.net Although specific conjugated metabolites of this compound are not explicitly detailed, the general principles of drug metabolism suggest that it could be a substrate for conjugation enzymes, particularly if it undergoes Phase I functionalization (e.g., hydroxylation) that provides a site for conjugation.

Data Table: Key Metabolic Pathways and Enzymes Associated with Acebutolol and its Metabolite Diacetolol

| Compound | Metabolic Pathway | Involved Enzymes (if specified) | Notes | Source(s) |

| Acebutolol | Extensive first-pass hepatic metabolism | Primarily Carboxylesterase 2 (CES2) | Leads to the formation of diacetolol. drugs.comnih.gov | drugs.comnih.gov |

| Acebutolol | Hydrolysis followed by acetylation | CES2, N-acetyltransferase 2 (NAT2) | Formation of diacetolol. nih.gov | nih.gov |

| Acebutolol | Oxidative metabolism | Cytochrome P450 (CYP) enzymes | Potential pathways include N-dealkylation, O-dealkoxylation, hydroxylation. | researchgate.net |

| Acebutolol | Formation of Diacetolol | CYP2D6 | Contributes to beta blocking activity. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| Acetolol (metabolite of Acebutolol) | N-hydroxylation | CYP2C19 | May form protein adducts. nih.govresearchgate.net | nih.govresearchgate.net |

| Diacetolol (this compound) | Excretion primarily unchanged via kidneys | Not applicable | Major elimination route. kup.athep-druginteractions.org | kup.athep-druginteractions.org |

| Diacetolol (this compound) | Further metabolic transformations (potential) | Potential Phase I and Phase II enzymes | Less extensively documented compared to acebutolol metabolism. | Based on general metabolic principles |

| Acebutolol/Metabolites | Glucuronidation | UGTs (potential) | Common Phase II pathway for beta-blockers. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

Detailed Research Findings:

Research has highlighted the importance of diacetolol as the primary active metabolite of acebutolol, contributing significantly to its therapeutic effects and longer duration of action. wikipedia.orgpatsnap.comnih.gov Studies investigating the enzymes responsible for acebutolol metabolism have identified carboxylesterase 2 (CES2) as the primary enzyme involved in the hydrolysis of acebutolol to acetolol, which is then acetylated by N-acetyltransferase 2 (NAT2) to form diacetolol. nih.gov Furthermore, CYP2C19 has been implicated in the metabolism of acetolol to N-hydroxy-acetolol, a reactive metabolite. nih.govresearchgate.net The detection of N-dealkyl-acebutolol and hydroxyl-acebutolol in human samples indicates the presence of oxidative pathways in the metabolism related to acebutolol. researchgate.net While diacetolol itself is largely excreted unchanged, the potential for further Phase I and Phase II metabolism exists, consistent with the general metabolic fate of many drugs and their metabolites. The identification of an unknown Phase II metabolite of acebutolol also suggests the involvement of conjugation pathways within this metabolic profile. researchgate.net

Conjugation Reactions (Phase II)

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs) mhmedical.comoup.comlongdom.org. This process involves the conjugation of glucuronic acid to a substrate, resulting in the formation of a glucuronide conjugate oup.comlongdom.org. Glucuronidation is a common metabolic fate for many drugs and their metabolites, leading to more polar products that are readily eliminated in urine or bile mhmedical.commhmedical.comoup.comlongdom.org. While specific detailed studies on the glucuronidation pathways solely of this compound are not extensively detailed in the provided search results, it is a highly probable route of metabolism given that glucuronidation is a common pathway for beta-blockers and their hydroxylated metabolites kup.atnih.govsemanticscholar.org. Acebutolol itself undergoes direct glucuronidation as one of its primary metabolic routes, and its hydroxylated metabolites also undergo glucuronidation nih.govsemanticscholar.org. This compound, possessing a hydroxyl group, would be a substrate for UGT enzymes.

Other Conjugation Mechanisms

Besides glucuronidation, other conjugation mechanisms can play a role in the biotransformation of compounds. These include sulfation, acetylation, methylation, and conjugation with glutathione mhmedical.comoup.comlongdom.org. These reactions also serve to increase the hydrophilicity of the metabolites, promoting their excretion mhmedical.comoup.com. While the search results primarily highlight glucuronidation in the context of beta-blocker metabolism, it is plausible that this compound could be a substrate for other conjugation pathways depending on its specific chemical structure and the availability of relevant enzymes. However, detailed information specifically on other conjugation mechanisms for this compound was not prominently found in the provided results.

Comparative Metabolic Profiles Across Biological Systems

The metabolic profile of this compound can vary across different biological systems, including different species. Understanding these differences is crucial for extrapolating data from animal studies to humans mhmedical.comnih.gov.

In Vitro Studies Using Mammalian Liver Microsomes (e.g., Human, Rat, Dog)

In vitro studies using liver microsomes from various mammalian species are commonly employed to investigate drug metabolism and identify species differences nih.govnih.govxenotech.com. Liver microsomes contain key metabolic enzymes, including cytochrome P450 enzymes and UGTs, which are involved in Phase I and Phase II biotransformation reactions mhmedical.comnih.govmsdmanuals.com.

Studies comparing the metabolism of acebutolol (the parent compound of this compound) in liver microsomes from different species, such as rats, dogs, and humans, have shown species-specific differences in metabolic rates and pathways nih.govnih.govrsc.orgresearchgate.net. For instance, while deacetylation of acebutolol to this compound is a major pathway in humans and dogs, the rate might differ nih.gov. Some studies on other compounds have shown variations in enzyme activity and metabolite formation when comparing liver microsomes from rats, dogs, and humans nih.govnih.gov.

While direct comparative studies focused solely on the metabolism of this compound across human, rat, and dog liver microsomes were not explicitly detailed in the provided results, the general principle of species differences in hepatic metabolism observed for other drugs and acebutolol itself suggests that the biotransformation of this compound would also exhibit such variations. The activity of conjugating enzymes like UGTs can vary between species, impacting the rate and extent of glucuronidation of this compound.

Analysis of Species-Specific Enzyme Expression and Activity

Species differences in drug metabolism are often attributed to variations in the expression levels and activity of metabolizing enzymes mhmedical.comnih.gov. Cytochrome P450 enzymes and Phase II enzymes like UGTs and N-acetyltransferases (NATs) exhibit species-specific patterns mhmedical.comnih.govresearchgate.net.

For example, N-acetyltransferase activity, which is involved in acetylation reactions (another conjugation pathway), shows significant species differences and genetic polymorphism nih.gov. While deacetylation (forming this compound from acebutolol) is a key step, the subsequent conjugation of this compound would depend on the profile of Phase II enzymes present in a given species' liver. Differences in the expression and activity of specific UGT isoforms, for instance, could lead to variations in the glucuronidation rate of this compound across humans, rats, and dogs. Research on other compounds has demonstrated that species differences in enzymes like carboxylesterase and arylacetamide deacetylase can lead to different hydrolysis rates researchgate.net.

Enzyme Kinetics and Mechanistic Enzymology of Deacetyl Acebutolol Biotransformation

Quantitative Enzyme Kinetic Characterization of Metabolic Pathways

Quantitative enzyme kinetics helps to define the efficiency and capacity of the enzymes responsible for metabolizing deacetyl acebutolol (B1665407). This involves determining key parameters that describe the enzyme-substrate interaction and the reaction velocity.

Determination of Michaelis-Menten Parameters (Km, Vmax)

Michaelis-Menten kinetics are commonly used to characterize the affinity of an enzyme for its substrate (represented by the Michaelis constant, Km) and the maximum rate of the enzymatic reaction (represented by the maximum velocity, Vmax). While specific Michaelis-Menten parameters directly for the further metabolism of deacetyl acebutolol were not extensively detailed in the search results, studies on the formation of this compound from acebutolol have provided some kinetic data.

One study investigating acebutolol metabolism in human liver microsomes reported Michaelis-Menten parameters for the deacetylation reaction, which produces this compound. The Km for this reaction was found to be 4.7 mM, and the Vmax was 5.54 nmol/min/mg of protein. researchgate.net The intrinsic clearance (Vmax/Km) for this deacetylation was calculated as 1.18 µl/min/mg of protein. researchgate.net

Reaction Rate Measurements and Progress Curve Analysis

Reaction rate measurements and progress curve analysis are fundamental techniques in enzyme kinetics to observe the consumption of substrate and the formation of product over time. These analyses can help determine initial reaction velocities under varying substrate concentrations, which are then used to calculate kinetic parameters like Km and Vmax. Although specific progress curves for this compound metabolism were not detailed, the reported Km and Vmax values for its formation indicate that such rate measurements were performed. researchgate.net

Identification of Enzyme Substrates and Reaction Products

This compound is a metabolite of acebutolol, formed through the hydrolysis of an acetyl group. wikipedia.orghres.carxlist.comdrugs.comhres.ca The enzyme primarily responsible for this deacetylation is carboxylesterase 2 (CES2). researchgate.netnih.gov

While the search results primarily focused on the formation of this compound from acebutolol, further metabolism of this compound itself would involve its conversion into subsequent metabolites. The specific enzymes and products of this compound's further biotransformation were not explicitly detailed in the provided search snippets. However, general metabolic pathways for beta-blockers can involve processes like hydroxylation and glucuronidation. nih.gov

Characterization of Enzyme Inhibition and Induction on this compound Metabolism

Enzyme inhibition and induction are critical factors that can alter the rate and extent of drug metabolism, potentially leading to drug-drug interactions.

Analysis of Enzyme Inhibition Kinetics (e.g., Competitive, Non-Competitive)

Enzyme inhibition occurs when a substance binds to an enzyme and decreases its activity. Different types of inhibition (e.g., competitive, non-competitive) can be distinguished based on how the inhibitor interacts with the enzyme and substrate. libretexts.org

Research has shown that the formation of this compound from acebutolol, catalyzed by CES2, can be inhibited. For instance, orlistat, an anti-obesity drug, was found to potently inhibit the hydrolysis of acebutolol by CES2 in a non-competitive manner, with a Ki value of 2.95 ± 0.16 nM. researchgate.net This suggests that concomitant administration of substances that inhibit CES2 could potentially affect the metabolic rate of acebutolol to this compound.

While the inhibition kinetics specifically on the further metabolism of this compound were not detailed, understanding the enzymes responsible for its subsequent biotransformation would be necessary to investigate potential inhibitors.

Investigation of Enzyme Inducer Effects on Catalytic Activity

Enzyme induction is a process where exposure to a substance leads to an increase in the activity or expression of metabolic enzymes, often cytochrome P450 enzymes. auckland.ac.nzevotec.com This can result in increased metabolism of substrates for those enzymes. gpnotebook.com

Studies on acebutolol metabolism have indicated that induction of certain enzymes can influence its biotransformation. For example, co-treatment with pregnenolone (B344588) 16α-carbonitrile, a known inducer of P450 enzymes, increased the production of a metabolite conjugated with N-acetylcysteine, which was found to be formed by CYP2C19. nih.gov This suggests that enzyme induction can shift the metabolic profile of acebutolol.

However, the specific effects of enzyme inducers directly on the metabolic rate or pathways of this compound were not explicitly described in the search results. Further research would be needed to determine if and how enzyme inducers impact the enzymes responsible for the further biotransformation of this compound.

Elucidation of Enzyme Catalytic Mechanisms

The primary enzymatic pathway leading to the formation of this compound from acebutolol is hydrolysis. This reaction is predominantly catalyzed by carboxylesterase 2 (CES2). nih.govfishersci.ca Another enzyme, Cytochrome P450 2D6 (CYP2D6), is also implicated in the metabolic pathway of acebutolol leading to diacetolol (B1670378), particularly during first-pass metabolism. nih.gov Arylacetamide deacetylase (AADAC), another microsomal serine esterase known for hydrolyzing acetyl-containing drugs, is also a relevant enzyme in the broader context of drug deacetylation and is predominantly found in the liver and intestine.

The catalytic mechanisms of these enzymes involve the interaction with the substrate (acebutolol in the case of formation) within their active sites, leading to the chemical transformation. For esterases like CES2 and AADAC, hydrolysis typically involves a serine residue in the active site that attacks the ester or amide bond. CYP2D6, a monooxygenase, catalyzes oxidative reactions, suggesting a potentially different role or pathway in the formation of this compound or further metabolism.

Active Site Analysis and Substrate Recognition

The active site of an enzyme is crucial for recognizing and binding to its specific substrate, thereby facilitating the catalytic reaction. For esterases such as CES2 and AADAC, the active site contains a catalytic triad, typically composed of serine, histidine, and aspartic acid or glutamic acid residues, which are essential for the hydrolysis mechanism.

Research on AADAC indicates its structure includes a catalytic domain with a hydrophobic substrate-binding pocket. The substrate specificity of esterases like CES and AADAC can be influenced by the size of the acyl group being cleaved and potential conformational interference within the active pocket. While specific details regarding the interaction of acebutolol or this compound with the active site residues of CES2 or CYP2D6 are not extensively detailed in the provided results, the general principles of enzyme-substrate binding apply. Substrate recognition involves a combination of steric and electronic interactions between the enzyme's active site and the substrate molecule. The shape and chemical properties of the active site pocket dictate which molecules can bind and be oriented correctly for catalysis.

For CES2-mediated hydrolysis of acebutolol, the enzyme's active site must accommodate the acebutolol molecule and position the ester bond for attack by the catalytic serine residue. The preference of CES2 for substrates with a large alcohol group and a small acyl group, as mentioned in the context of its substrate specificity, provides insight into the structural features of acebutolol that are recognized by the enzyme.

CYP2D6, as a heme-containing enzyme, involves the binding of the substrate near the heme iron, where oxidation occurs. The substrate-binding pocket of CYP2D6 is known to accommodate a variety of substrates, often basic amines, which aligns with the structure of acebutolol. Computational approaches, such as docking studies, are employed to predict how substrates bind within the active sites of enzymes like CYP2D6 and to study the energy profiles of the resulting reactions. nih.gov

Structure-Activity Relationships of Metabolizing Enzymes

Structure-Activity Relationships (SAR) in the context of metabolizing enzymes explore how the structural features of an enzyme relate to its catalytic activity and substrate specificity. Variations in enzyme structure, including amino acid sequence polymorphisms or conformational changes, can significantly impact the rate and pathway of drug metabolism.

For enzymes involved in this compound biotransformation, such as CES2 and CYP2D6, structural variations can lead to interindividual differences in metabolic rates. Genetic polymorphisms in CYP2D6, for instance, are well-known to cause significant variability in the metabolism of its substrates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This variability can influence the rate at which acebutolol is converted to this compound.

The structure of CES2, including the characteristics of its active site pocket, determines its substrate specificity. The ability of CES2 to efficiently hydrolyze the ester bond in acebutolol to form this compound is a direct consequence of the structural compatibility between the enzyme's active site and the relevant portion of the acebutolol molecule. Differences in substrate specificity between related esterases like CES2 and AADAC, such as AADAC favoring substrates with smaller acyl moieties than CES2, highlight how subtle structural differences in the enzymes' active sites can lead to different substrate preferences.

Computational methods, including quantitative structure-metabolism/activity relationships (QSMR/QSAR) and docking approaches, are valuable tools for understanding the SAR of metabolizing enzymes and predicting metabolic outcomes. nih.gov These methods can help elucidate how modifications to substrate structure might affect their interaction with metabolizing enzymes and the likelihood of specific biotransformation pathways.

While direct SAR studies focusing specifically on how enzyme structure affects the metabolism of this compound as a substrate are not detailed in the provided information, the principles of enzyme SAR are fundamental to understanding the enzymatic processes involving this compound, particularly its formation from acebutolol.

Pharmacological Activity and Mechanism of Action of Deacetyl Acebutolol

Beta-Adrenergic Receptor Interactions and Specificity

Deacetyl acebutolol (B1665407) interacts with beta-adrenergic receptors in a competitive manner, blocking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) taylorandfrancis.comnih.govcvpharmacology.com. A key characteristic of deacetyl acebutolol, inherited from its parent compound, is its selectivity profile and the presence of intrinsic sympathomimetic activity (ISA).

This compound is classified as a cardioselective beta-blocker, demonstrating a preferential affinity for beta-1 adrenergic receptors, which are predominantly located in the heart wikipedia.orgmims.comcvpharmacology.comdrugbank.com. This selectivity is advantageous as it minimizes interactions with beta-2 receptors found in bronchial and vascular smooth muscle at typical therapeutic concentrations mims.comcvpharmacology.comdrugbank.com. Studies comparing the beta-adrenergic selectivity of diacetolol (B1670378) (this compound) with other beta-blockers have provided insights into its receptor profile.

A study comparing diacetolol, acebutolol, metoprolol, and propranolol (B1214883) in normal subjects assessed bronchial beta-adrenoceptor blockade using inhaled isoprenaline dose-response curves and cardiac beta-adrenoceptor blockade via exercise heart rate reduction. The results indicated that diacetolol appeared to be more cardioselective than acebutolol, and both were more cardioselective than propranolol. Metoprolol was likely more cardioselective than diacetolol, although the interpretation was complicated by diacetolol's ISA nih.gov.

| Compound | Bronchial Beta-Blockade (Mean Dose Ratio) | Cardiac Beta-Blockade (% Reduction in Exercise HR) | Beta-1 Selectivity |

|---|---|---|---|

| Diacetolol | 2.4 nih.gov | 22% nih.gov | High |

| Acebutolol | 8 nih.gov | 24% nih.gov | High |

| Metoprolol | 2.7 nih.gov | 28% nih.gov | Higher |

| Propranolol | 72 nih.gov | 25% nih.gov | Low |

Note: Data derived from a study comparing these agents in normal subjects. Higher dose ratio indicates greater bronchial beta-blockade (lower beta-2 selectivity). Higher percentage reduction in exercise heart rate indicates greater cardiac beta-blockade (higher beta-1 blockade).

While primarily selective for beta-1 receptors, the selectivity of this compound, like that of its parent drug acebutolol, is relative and can diminish at higher doses mims.comcvpharmacology.comdrugbank.com. At elevated concentrations, this compound may exert effects on beta-2 adrenergic receptors, potentially leading to some degree of beta-2 blockade. Acebutolol has been noted to have little or no effect on beta-2 receptors except at high doses mims.commims.com. Given the equipotency and similar profile of diacetolol, it is reasonable to infer a similar dose-dependent interaction with beta-2 receptors, where higher concentrations could lead to increased beta-2 modulation.

A significant pharmacological property of this compound is its intrinsic sympathomimetic activity (ISA) wikipedia.orgmims.comtaylorandfrancis.comnih.govdrugbank.compatsnap.comfpnotebook.comrxlist.comwikidoc.org. This means that in addition to blocking the effects of full agonists like norepinephrine and epinephrine, this compound also possesses weak partial agonist activity at beta-adrenergic receptors taylorandfrancis.comnih.govdrugbank.compatsnap.comwikidoc.orgkup.atsigmaaldrich.com. This partial agonism results in a low level of receptor stimulation at rest or when sympathetic tone is low wikipedia.orgtaylorandfrancis.compatsnap.com.

The mechanistic basis of partial agonism lies in the ability of the ligand (this compound) to induce a conformational change in the receptor upon binding, but this change is less effective at activating downstream signaling pathways compared to a full agonist sigmaaldrich.comjumedicine.com. While a full agonist elicits a maximal response at maximal receptor occupancy, a partial agonist elicits only a submaximal response even when occupying all available receptors nih.govsigmaaldrich.com. The molecule of a partial agonist like this compound is similar enough to a full agonist to bind to the receptor and induce some signal transduction, but it simultaneously antagonizes the action of full agonists by competing for the binding site kup.atsigmaaldrich.com.

The effects of this compound, as with other receptor ligands, are dependent on receptor occupancy jumedicine.comfrontiersin.org. When this compound binds to beta-1 adrenergic receptors, it stabilizes the receptor in a conformation that leads to a reduced level of activation compared to the conformation induced by full agonists sigmaaldrich.com. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) frontiersin.orgnih.gov. Upon activation by an agonist, the receptor interacts with a G protein, typically Gs, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA), ultimately leading to various intracellular effects jumedicine.comuomustansiriyah.edu.iq.

In the presence of a full agonist, this pathway is fully engaged. However, this compound, as a partial agonist, elicits only a partial activation of this signaling cascade nih.govkup.at. The degree of signal transduction is lower than that induced by a full agonist, even at saturating concentrations of this compound nih.govkup.at. This partial activation at rest, combined with competitive antagonism against full agonists during periods of high sympathetic activity, defines the characteristic profile of a beta-blocker with ISA wikipedia.orgtaylorandfrancis.compatsnap.com. The relationship between receptor occupancy and the magnitude of the cellular response can be complex and is influenced by factors such as signal amplification within the pathway jumedicine.comfrontiersin.org.

Intrinsic Sympathomimetic Activity (ISA)

Cellular and Subcellular Receptor Binding Studies

Cellular and subcellular receptor binding studies are crucial for characterizing the interaction of compounds like this compound with their target receptors. These studies typically involve techniques that measure the affinity and kinetics of ligand binding to receptors in a cellular context.

Methods such as radioligand binding assays have been traditionally used to quantify the binding of ligands to beta-adrenergic receptors in cell membranes or tissue preparations nih.gov. These assays involve using a radioactively labeled ligand that binds specifically to the receptor, allowing for the determination of receptor density and the affinity of competing unlabeled ligands, such as this compound nih.gov.

Determination of Receptor Binding Affinity (Ki)

Receptor binding studies are crucial for determining the affinity of a compound for its target receptor. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. While specific Ki values for this compound across a broad range of receptors were not extensively detailed in the search results, its activity as a beta-blocker implies significant binding affinity to beta-adrenergic receptors. Beta-blockers, in general, differ in their receptor affinity. kup.at

Quantification of Receptor Selectivity in Heterogeneous Receptor Populations

Receptor selectivity refers to the preferential binding of a compound to one receptor subtype over others. Acebutolol is described as a cardioselective beta-1 blocker, meaning it primarily targets beta-1 adrenergic receptors in the heart, with less effect on beta-2 receptors, except at high doses. mims.com this compound is reported to be equipotent to acebutolol and appears to have the same pharmacological profile, suggesting it also exhibits cardioselectivity for beta-1 receptors. mims.comwikipedia.org Some research indicates that this compound may even show a higher beta-1 selectivity than acebutolol. kup.at

Dissociation Kinetics from Receptor Binding Sites

The dissociation kinetics describe the rate at which a compound unbinds from its receptor. This parameter can influence the duration of a drug's effect. While direct, detailed data on the dissociation kinetics of this compound from beta-adrenergic receptors were not prominently featured in the search results, the duration of action of beta-blockers can be influenced by their dissociation rate from the beta-receptor. kup.at Drugs with high affinity that dissociate slowly from the beta-receptor can have a prolonged duration of action, even if their plasma half-life is relatively short. kup.at Given that this compound has a longer half-life than acebutolol, this might indirectly suggest differences in their binding kinetics or other pharmacokinetic factors influencing its persistence at the receptor site. mims.com

Electrophysiological Effects in Isolated Tissues and Cellular Models

Electrophysiological studies in isolated tissues and cellular models provide insights into the direct effects of a compound on the electrical activity of cells, particularly in the heart.

Cardiac Electrophysiology Studies (in vitro, non-human)

Beta-blockers primarily exert their cardiac effects by blocking the action of catecholamines on beta-1 receptors in the heart, leading to decreased heart rate, contractility, and conduction velocity. mims.com While specific in vitro cardiac electrophysiology studies solely focused on this compound were not detailed, studies on beta-blockers in general, including acebutolol and its active metabolite, demonstrate these effects. The blockade of cardiac beta-adrenergic receptors is considered the common property responsible for the increased work capacity observed with virtually all beta-blockers in patients with angina pectoris. thoracickey.com

Analysis of Membrane Stabilization Properties

Some beta-blockers possess membrane-stabilizing activity, also known as a quinidine-like effect. This property is related to the ability of the compound to block sodium channels in the cardiac cell membrane, which can affect the action potential. Acebutolol is reported to exhibit mild membrane stabilizing properties. mims.com Given the similar pharmacological profile of this compound to acebutolol, it is plausible that it may also possess some degree of membrane-stabilizing activity, although this was not explicitly confirmed for the metabolite in the search results. Membrane stabilization is a property that can differ among beta-blockers. google.com

| Property | Acebutolol | This compound (Diacetolol) | Source |

| Pharmacological Activity | Beta-blocker, Anti-arrhythmic | Beta-blocker, Anti-arrhythmic | wikipedia.orgwikipedia.org |

| Receptor Selectivity | Cardioselective () | Cardioselective () | mims.comkup.at |

| Intrinsic Sympathomimetic Activity (ISA) | Mild | Lower (suggested) | mims.comkup.at |

| Membrane Stabilization | Mild | Possible | mims.comgoogle.com |

| Potency | - | Equipotent to Acebutolol | mims.comwikipedia.org |

| Elimination Half-life (hours) | 3-4 | 8-13 | mims.com |

Analytical Methodologies for Deacetyl Acebutolol Quantification in Biological Matrices for Research Purposes

Advanced Chromatographic and Spectrometric Techniques

Chromatographic and spectrometric methods, particularly when hyphenated, form the cornerstone of modern bioanalysis for quantifying small molecules like deacetyl acebutolol (B1665407) in biological samples. These techniques provide the necessary separation power to resolve the analyte from complex matrix components and the detection capability to measure it at low concentrations.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of beta-blockers, including acebutolol and its metabolites, in biological matrices for research purposes due to its inherent advantages in ease of operation, selectivity, rapidity, and reproducibility. nih.govuni.luwikipedia.org The development of a robust HPLC method for deacetyl acebutolol involves careful selection and optimization of several parameters.

Typically, reversed-phase HPLC is employed, with C18 columns being a common choice for the separation of beta-blockers. nih.govuni.luwikipedia.org The mobile phase composition, consisting of aqueous buffers and organic modifiers (such as methanol (B129727) or acetonitrile), is crucial for achieving adequate retention and separation of this compound from endogenous compounds and potential co-administered substances. nih.govuni.lu Optimization often involves adjusting the buffer pH, ionic strength, and the gradient or isocratic elution profile of the organic modifier.

While conventional HPLC with UV detection can be used, its sensitivity may be limited for quantifying this compound at the low concentrations often encountered in biological samples. Consequently, coupling HPLC with more sensitive detectors or employing specialized HPLC techniques is frequently necessary. For instance, ion-pair reversed-phase HPLC has been reported for the analysis of acebutolol, a principle that can be adapted for its metabolite to improve retention and peak shape for polar compounds. epa.gov Stereospecific HPLC assays have also been developed for the separation and quantification of acebutolol and its active metabolite, diacetolol (B1670378), in human biological fluids, highlighting the importance of separating enantiomers in certain research contexts. cenmed.comnih.govnih.gov

Reported HPLC methods for beta-blockers in biological samples have demonstrated run times ranging from 0.6 to 26 minutes and detection limits spanning from 0.01 ng/mL to 25 µg/mL, illustrating the variability and optimization potential of these methods depending on the specific analyte and matrix. nih.govuni.luwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have revolutionized the quantification of drugs and metabolites in biological matrices, offering superior specificity and sensitivity compared to HPLC with conventional detectors. LC-MS/MS is a powerful tool in pharmaceutical research and is extensively used in preclinical and clinical pharmacokinetic studies. Its ability to selectively detect and quantify target analytes within complex biological matrices with minimal sample volume makes it highly suitable for this compound analysis.

LC-MS/MS methods are efficient for the quantification of beta-blockers, including acebutolol and its metabolites, in human plasma and other biological fluids, often leading to reduced sample preparation and analysis times. wikipedia.org The technique allows for the simultaneous detection of parent drugs and their metabolites, providing a comprehensive view of the drug's metabolic profile.

Tandem Mass Spectrometry (MS/MS), a core component of LC-MS/MS, is invaluable for both the identification and quantification of metabolites like this compound. In MS/MS, a precursor ion (typically the protonated or deprotonated molecule of the analyte) is selected and fragmented in a collision cell, and the resulting fragment ions are then mass analyzed. This process provides a unique fragmentation pattern that serves as a spectral fingerprint for the compound.

For quantification, Multiple Reaction Monitoring (MRM) is a widely used mode in LC-MS/MS. MRM involves monitoring specific precursor-to-product ion transitions that are characteristic of the target analyte. This highly selective detection minimizes interference from matrix components, leading to improved accuracy and sensitivity. For this compound, specific MRM transitions would be identified and optimized based on its fragmentation pattern.

Tandem MS is also crucial for confirming the identity of this compound in biological samples, especially when analyzing complex matrices or investigating metabolic pathways. Fragmentation analysis of detected ions helps in elucidating the structure and confirming the presence of the metabolite. cenmed.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically with mass errors in the low parts per million (ppm) range. This exceptional mass accuracy allows for the confident determination of elemental compositions and aids significantly in the structural elucidation of unknown compounds, including metabolites.

While LC-MS/MS with triple quadrupole mass analyzers is commonly used for targeted quantification, coupling liquid chromatography with HRMS instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers offers the capability for both targeted and untargeted analysis, as well as detailed structural characterization. HRMS can be used to determine the exact mass of the this compound molecule and its fragments, providing valuable information for confirming its elemental composition and structural identity, particularly in research focused on identifying and characterizing metabolites in complex biological matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) systems, which operate at higher pressures and utilize smaller particle size columns compared to conventional HPLC, offer significant advantages in terms of speed, resolution, and sensitivity. Coupling UHPLC with mass spectrometry (UHPLC-MS or UHPLC-MS/MS) has become increasingly popular for the analysis of pharmaceuticals and metabolites in biological samples. nih.gov

UHPLC-MS/MS methods enable faster chromatographic separations while maintaining or improving sensitivity and peak capacity. This is particularly beneficial for high-throughput analysis of large numbers of biological samples in research settings. UHPLC-MS/MS methods have been developed and validated for the determination of various beta-blockers, including acebutolol, in biological matrices, demonstrating low limits of quantification and good performance characteristics. The increased speed of UHPLC separations, combined with the sensitivity and selectivity of tandem mass spectrometry, makes UHPLC-MS/MS a powerful technique for the rapid and accurate quantification of this compound in biological samples for research purposes. UHPLC coupled with HRMS (UHPLC-HRMS) further enhances the analytical capabilities by combining fast separations with high-resolution mass analysis, suitable for comprehensive screening and structural confirmation.

Sample Preparation Techniques for Complex Biological Samples

Biological matrices such as plasma, serum, and urine are inherently complex, containing a vast array of endogenous compounds, proteins, lipids, and salts that can interfere with chromatographic separation and mass spectrometric detection. Therefore, effective sample preparation is a critical step prior to the chromatographic and spectrometric analysis of this compound. The primary goals of sample preparation are to isolate and concentrate the analyte, remove interfering substances, and render the sample compatible with the analytical instrument. nih.govuni.luwikipedia.org

Several sample preparation techniques are commonly employed for the analysis of beta-blockers and their metabolites in biological matrices:

Protein Precipitation (PP): This is a simple and rapid technique often used as a preliminary step, especially for plasma or serum samples. Organic solvents (e.g., acetonitrile (B52724) or methanol) are added to the biological sample, causing proteins to precipitate. After centrifugation, the supernatant containing the analyte is collected. While straightforward, PP may not remove all interfering substances and can sometimes lead to matrix effects in downstream MS analysis.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. The choice of organic solvent and the pH of the aqueous phase are optimized to favor the extraction of the target analyte into the organic layer. uni.lu LLE can provide cleaner extracts compared to PP, but it can be labor-intensive, consume relatively large volumes of solvents, and may not always provide high recovery for all analytes. Various solvents like diethyl ether, dichloromethane, and ethyl acetate (B1210297) have been used for the extraction of beta-blockers from biological matrices. nih.govuni.lu

Solid-Phase Extraction (SPE): SPE is a widely used technique that offers better selectivity and cleaner extracts than LLE or PP. It involves retaining the analyte on a solid sorbent phase while washing away impurities, followed by elution of the analyte with a suitable solvent. SPE can be customized by selecting different sorbent materials (e.g., reversed-phase, ion-exchange, mixed-mode) and elution solvents based on the physicochemical properties of the analyte. SPE has been successfully applied for the extraction of beta-blockers from plasma and urine, often resulting in good recoveries and reduced matrix effects. nih.govuni.luwikipedia.orgnih.gov For example, Oasis HLB SPE cartridges have been used for the extraction of beta-blockers from human urine. wikipedia.org Mixed-mode SPE, such as using HCX (cation-exchange) cartridges, has also been reported for the extraction of beta-blockers from plasma.

Solid-Phase Microextraction (SPME): SPME is a solvent-free or solvent-minimizing technique that uses a coated fiber or extraction phase to extract analytes directly from the sample. nih.govuni.luwikipedia.org It is a rapid technique that can be coupled online with chromatographic systems. SPME is particularly useful for extracting analytes present at low concentrations. nih.govwikipedia.org

The selection of the most appropriate sample preparation technique for this compound in biological matrices depends on factors such as the required sensitivity, the volume and type of biological sample, the concentration of the analyte, and the presence of potential interferences. Often, a combination or optimization of these techniques is employed to achieve the desired analytical performance. Research findings highlight the importance of evaluating extraction efficiency and matrix effects during method development to ensure accurate and reliable quantification.

Illustrative Data from Research Studies:

While specific detailed data tables solely focused on this compound quantification parameters (LOD, LOQ, recovery, precision) across various methods were not consistently available in the search results, the provided literature on beta-blocker analysis offers representative ranges and examples. The following table synthesizes illustrative performance characteristics observed in studies analyzing beta-blockers, including acebutolol and its metabolites, in biological matrices using the discussed techniques. These values are indicative of the performance achievable for compounds with similar properties to this compound.

| Analytical Technique | Biological Matrix | Sample Volume | Sample Preparation | Illustrative LOD/LOQ Range | Illustrative Recovery (%) | Illustrative Precision (RSD%) | Reference |

| HPLC | Plasma, Urine | Not specified | LLE | 25 ng/mL (LOQ for Sotalol) | 69-85% (Celiprolol, Deacetyldiltiazem) | Not specified | uni.lu |

| HPLC | Plasma, Urine | Not specified | SPE | Not specified | 92.7-99.9% (Levomoprolol) | 15.7% (Levomoprolol) | nih.gov |

| HPLC | Human Urine | Not specified | SPE (Oasis HLB) | Not specified | ~91.1% (Various β-blockers) | Not specified | wikipedia.org |

| LC-MS/MS | Human Plasma | Not specified | Not specified | Low ng/mL range | Not specified | Not specified | wikipedia.org |

| LC-MS/MS | Human Plasma | Not specified | Protein Precipitation | Not specified | 88-114% (Other drugs) | Not specified | |

| UHPLC-MS/MS | Human Postmortem Specimens (Blood, etc.) | 100 µL | LLE | 0.1-0.5 ng/mL (Various β-blockers including acebutolol) | 80.0–119.6% | 1.7–12.3% (Intraday/Interday) | |

| LC-MS/MS | Human Plasma | Not specified | SPE (Mixed-mode HCX) | 0.53-2.23 ng/mL (Various β-blockers) | 94-105% | 2-4% |

Note: The data presented in this table are illustrative examples from studies on beta-blockers, including acebutolol and its metabolites where specified, and may not directly reflect the optimized performance for this compound in every instance. Specific method validation for this compound is required for precise quantification.

Detailed research findings on the application of these methods for this compound specifically demonstrate the feasibility of its quantification in biological samples. Studies utilizing LC-MS/MS have been reported for the determination of acebutolol and its major metabolite, diacetolol, in biological fluids. cenmed.com These studies underscore the power of mass spectrometry-based techniques in providing the necessary sensitivity and specificity for such analyses in complex matrices. The continuous advancements in chromatographic stationary phases, mass analyzer technology, and sample preparation techniques continue to improve the efficiency, sensitivity, and throughput of this compound quantification in biological matrices for research purposes.

Protein Precipitation (PP) Methods

Protein precipitation is a fundamental and widely used sample preparation technique in bioanalysis due to its simplicity and speed. This method involves the addition of an organic solvent or acid to a biological sample, causing proteins to denature and precipitate out of the solution. The supernatant, containing the analyte, is then separated by centrifugation or filtration and can be directly injected into a chromatographic system, typically coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

For the analysis of beta-blockers and their metabolites, including this compound, organic solvents such as acetonitrile or methanol are commonly used as precipitating agents. chromatographytoday.comslideshare.netnih.gov Acidic solutions like trichloroacetic acid or perchloric acid can also induce protein precipitation. chromatographytoday.com While PP effectively removes a large portion of proteins, it may not completely eliminate other endogenous matrix components, such as phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis, impacting method accuracy and sensitivity. sigmaaldrich.comlcms.cz

Research findings indicate that the choice of precipitating agent and the ratio of solvent to sample are critical for achieving adequate protein removal and analyte recovery. For instance, acetonitrile has been shown to be effective in precipitating proteins, and optimizing the solvent-to-plasma ratio is important for method performance. chromatographytoday.comnih.gov Despite its potential for matrix effects, PP remains a valuable first step or a standalone technique for its speed and ease of implementation, particularly in high-throughput screening environments or when coupled with highly selective detection methods like LC-MS/MS. lcms.czwaters.com

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a more selective sample preparation technique compared to protein precipitation, offering better cleanup of biological matrices. SPE utilizes a solid stationary phase to selectively retain the analyte while interfering substances are washed away. The retained analyte is then eluted with a suitable solvent. slideshare.netchromatographyonline.comnih.gov

Various types of SPE sorbents are available, including reversed-phase (e.g., C18, C8), ion-exchange (cation or anion), and mixed-mode phases, allowing for the selection of a sorbent based on the physicochemical properties of the analyte and the matrix. chromatographyonline.comsigmaaldrich.com this compound, possessing both basic and somewhat lipophilic characteristics, can be amenable to extraction using reversed-phase or mixed-mode cation-exchange SPE cartridges. sigmaaldrich.com

SPE protocols typically involve several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte. Optimization of parameters such as sample pH, wash solvents, and elution solvent composition is crucial for maximizing analyte recovery and minimizing matrix effects. chromatographyonline.comsigmaaldrich.com

Studies on beta-blockers have demonstrated the effectiveness of SPE in extracting these compounds from biological fluids. For example, hydrophilic-lipophilic balanced (HLB) sorbents have been successfully used for extracting compounds with a wide range of polarities from urine, demonstrating good recoveries and minimal matrix effects. sepscience.com Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, has also been shown to provide efficient cleanup and high recoveries for basic compounds from plasma and serum. sigmaaldrich.com While more time-consuming than PP, SPE generally provides cleaner extracts, leading to improved sensitivity and reduced matrix effects in subsequent analysis. sigmaaldrich.comlcms.cz

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction is another established technique for isolating analytes from biological matrices based on their differential solubility between two immiscible liquid phases. The biological sample (aqueous phase) is mixed with an organic solvent, and the analyte partitions into the organic layer based on its polarity and the pH of the aqueous phase. slideshare.netnih.gov

For the extraction of basic compounds like this compound, the aqueous sample is typically adjusted to an alkaline pH to ensure the analyte is in its neutral, more lipophilic form, favoring its partitioning into the organic solvent. Common organic solvents used include ethyl acetate, diethyl ether, chloroform, or mixtures thereof. scispace.com After mixing and phase separation, the organic layer is collected, evaporated to dryness, and the residue is reconstituted in a suitable solvent for analysis.

LLE can provide clean extracts and is effective for isolating analytes from complex matrices. However, it can be labor-intensive, requires relatively large volumes of organic solvents, and may not be suitable for highly polar or very low concentration analytes. scispace.com Research on beta-blockers has shown successful application of LLE using various organic solvent systems, achieving good extraction efficiencies. scispace.com Supported liquid extraction (SLE), a variation of LLE where the aqueous sample is adsorbed onto an inert solid support and the organic solvent is passed through, offers a higher-throughput alternative in a plate format. nih.gov

Advanced Microextraction Techniques

Advanced microextraction techniques represent a trend towards miniaturized and more environmentally friendly sample preparation methods, requiring smaller sample and solvent volumes. These techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), including variations like dispersive liquid-liquid microextraction (DLLME). nih.govnih.govmdpi.commdpi.com

Solid-phase microextraction involves exposing a coated fiber or a sorbent-packed needle to the biological sample (or its headspace) to extract analytes through adsorption or absorption. The analytes are then desorbed from the fiber or sorbent directly into the analytical instrument (e.g., GC or LC). nih.govmdpi.com SPME is a solvent-free or solvent-reduced technique that integrates sampling and sample preparation. nih.govmdpi.com

Liquid-phase microextraction involves the partitioning of analytes between a small volume of extraction solvent and the aqueous biological sample. DLLME, for example, involves the rapid injection of a mixture of a high-density extraction solvent and a disperser solvent into an aqueous sample, forming a cloudy solution with a large surface area for efficient extraction. nih.govmdpi.com After centrifugation, the small droplet of extraction solvent is collected for analysis. nih.gov

These microextraction techniques offer advantages such as reduced solvent consumption, lower cost, and potential for higher enrichment factors. nih.govmdpi.com Research has explored the application of microextraction for beta-blockers, demonstrating good sensitivity and extraction efficiency from biological fluids like plasma and urine. nih.govmdpi.com The optimization of parameters such as extraction time, solvent type and volume, sample pH, and ionic strength is critical for the performance of microextraction methods. nih.govmdpi.com

Bioanalytical Method Validation Parameters in a Research Context

Validation of bioanalytical methods used in research is essential to ensure the reliability and accuracy of the data generated for the quantification of analytes in biological matrices. Key validation parameters provide confidence in the method's performance for its intended purpose. fda.govresearchgate.net

Determination of Sensitivity (Limits of Detection and Quantification)

Sensitivity is a critical parameter in bioanalytical method validation, particularly when quantifying analytes present at low concentrations in biological samples. It is typically characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). certara.comnih.gov

The Limit of Detection (LOD) is defined as the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. certara.comnih.gov It is the concentration at which the analyte signal is distinguishable from the background noise. certara.com

The Limit of Quantification (LOQ), also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of the analyte in a sample that can be quantified with acceptable accuracy and precision. certara.comnih.gov The LOQ is a more practically relevant parameter for quantitative bioanalysis than the LOD. certara.com

Determining LOD and LOQ involves analyzing replicate blank samples and samples spiked with the analyte at low concentrations. nih.gov The LOD is often estimated based on the signal-to-noise ratio (typically 3:1), while the LOQ is determined as the lowest concentration that meets predefined criteria for accuracy and precision (e.g., within ±20% accuracy and ≤20% relative standard deviation). certara.com Achieving low LOD and LOQ values is essential for supporting research studies that involve low doses, long-term sampling, or the analysis of metabolites present at lower concentrations than the parent drug. researchgate.net

Research studies on the analysis of beta-blockers have reported varying LOD and LOQ values depending on the analytical technique and sample preparation method used. For example, LC-MS/MS methods often achieve low nanogram per milliliter or even picogram per milliliter detection limits for beta-blockers in biological matrices after appropriate sample preparation. lcms.czmdpi.comresearchgate.net

Evaluation of Accuracy and Precision

The accuracy and precision of an analytical method are critical parameters to ensure the reliability of the quantitative results. Accuracy refers to the closeness of the measured value to the true value, while precision refers to the agreement among individual measurements of the same homogeneous sample. wjarr.comglobalresearchonline.net For the quantification of this compound in biological matrices, accuracy and precision are typically evaluated by analyzing quality control samples prepared at different concentration levels.

Accuracy is often expressed as the percentage recovery of a known amount of analyte added to a blank biological matrix. Acceptance criteria for accuracy in bioanalytical methods generally require the mean value to be within a certain percentage (e.g., 15%) of the nominal value, except at the lower limit of quantification (LLOQ), where a wider range may be acceptable. wjarr.com Studies on related beta-blockers and analytical methods demonstrate typical recovery values ranging from approximately 80% to over 100%, indicating good accuracy. researchgate.netresearchgate.netnih.gov

Precision is assessed by determining the variability among replicate measurements. It is commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at different levels, including repeatability (intra-assay precision, measurements under the same conditions over a short period) and intermediate precision (inter-assay precision, measurements across different days, analysts, or equipment). wjarr.comglobalresearchonline.net Low RSD values (e.g., < 2% or < 15% depending on the concentration level and guidelines) indicate good precision. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

Data on accuracy and precision for this compound specifically in biological matrices for research purposes can be found in method validation studies. For example, studies validating methods for beta-blockers, including acebutolol and its metabolites, in biological fluids have reported acceptable precision and accuracy within the ranges specified by regulatory guidelines. nih.govresearchgate.netresearchgate.net

Here is an example table illustrating typical accuracy and precision data points that might be generated during method validation for this compound, based on reported values for similar bioanalytical methods:

| Concentration Level | Nominal Concentration | Mean Measured Concentration | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |

| Low | X ng/mL | Y ng/mL | [(Y/X) * 100]% | Z% | W% |

| Medium | A ng/mL | B ng/mL | [(B/A) * 100]% | C% | D% |

| High | P ng/mL | Q ng/mL | [(Q/P) * 100]% | R% | S% |

(Note: This is a placeholder table structure. Actual numerical data would be derived from specific research findings on this compound method validation.)

Stability Testing of Analyte within Biological Matrices

Assessing the stability of this compound within biological matrices under various storage and handling conditions is essential to ensure the integrity of samples and the reliability of analytical results. wjarr.com Stability testing evaluates whether the concentration of the analyte changes over time due to degradation, adsorption, or other processes.

Typical stability studies for analytes in biological matrices include assessing stability at room temperature for short periods (e.g., during sample processing), in the refrigerator (e.g., for short-term storage), in the freezer (e.g., for long-term storage), and after freeze-thaw cycles. acs.org The stability of this compound would need to be evaluated in the specific biological matrix of interest (e.g., plasma, serum, urine) under conditions relevant to the planned research study.

Studies on the stability of beta-blockers in biological samples have shown varying degrees of stability depending on the compound, matrix, and storage conditions. acs.org For instance, some analytes have been reported as stable for at least 24 hours at room temperature and for several weeks at refrigerated or frozen temperatures. acs.org The stability of this compound would need to be experimentally determined during method validation.

Data from stability studies are often presented as the percentage of the initial concentration remaining after storage under different conditions. Acceptance criteria typically require the analyte concentration to remain within a certain percentage (e.g., 15%) of the initial concentration.

Here is an example table illustrating typical stability data points:

| Storage Condition | Time Point | Mean Measured Concentration | Percentage of Initial Concentration |

| Room Temperature | 0 hours | M ng/mL | 100% |

| 6 hours | N ng/mL | [(N/M) * 100]% | |

| Refrigerated (4°C) | 24 hours | O ng/mL | [(O/M) * 100]% |

| 7 days | P ng/mL | [(P/M) * 100]% | |

| Frozen (-20°C or -80°C) | 30 days | Q ng/mL | [(Q/M) * 100]% |

| 90 days | R ng/mL | [(R/M) * 100]% | |

| Freeze-Thaw Cycles | 1 cycle | S ng/mL | [(S/M) * 100]% |

| 3 cycles | T ng/mL | [(T/M) * 100]% |

(Note: This is a placeholder table structure. Actual numerical data would be derived from specific research findings on this compound stability testing.)

Application of Analytical Methods in Mechanistic Research Studies

Validated analytical methods for quantifying this compound in biological matrices are indispensable tools in mechanistic research studies aimed at understanding the pharmacological effects of acebutolol and the role of its active metabolite. These studies can encompass various areas, including:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This includes studying its half-life, volume of distribution, and clearance in different species or populations. wikipedia.orgmims.comdrugbank.com Understanding the pharmacokinetics of this compound is crucial for correlating its concentration with observed pharmacological effects.

Metabolism Studies: Investigating the metabolic pathways of acebutolol leading to the formation of this compound and potentially further metabolites. wikipedia.orgmims.com Analytical methods allow for the identification and quantification of metabolites in biological samples, providing insights into the enzymes involved and factors influencing metabolism.

Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics and metabolism of acebutolol and the formation and disposition of this compound. drugbank.com

Studies in Specific Populations or Disease States: Investigating how factors such as age, renal or hepatic impairment, or specific disease states affect the pharmacokinetics of this compound. wikipedia.orgmims.com

Detailed research findings from such studies would involve presenting concentration-time profiles of this compound in different biological matrices, pharmacokinetic parameters calculated from these profiles, and correlations between this compound exposure and observed biological responses. For example, a study investigating the effect of renal impairment on acebutolol metabolism might show significantly prolonged half-life and reduced clearance of this compound in subjects with impaired renal function compared to healthy individuals. wikipedia.org

Preclinical Mechanistic Studies on Deacetyl Acebutolol Action

In Vitro Mechanistic Investigations

In vitro studies provide controlled environments to dissect the specific molecular and cellular interactions of deacetyl acebutolol (B1665407), free from systemic physiological influences.

Studies in Isolated Organ Preparations (e.g., Cardiac Tissues)

Isolated organ preparations, such as the Langendorff apparatus for perfused hearts, are valuable tools for assessing the direct effects of compounds on organ function. researchgate.net Studies using isolated cardiac tissues, often from guinea pigs or other animal models, have been employed to investigate the effects of deacetyl acebutolol on parameters like heart rate, contractility (inotropy), and electrical conduction. researchgate.netgoogleapis.com These preparations allow for the evaluation of this compound's beta-blocking potency and its intrinsic sympathomimetic activity in the absence of neurohumoral regulation. Research indicates that this compound exhibits a pharmacological profile similar to that of acebutolol in terms of beta-blocking potency, cardioselectivity, and partial agonist activity in various animal models. nih.govhres.ca

Cellular Model Systems for Receptor and Post-Receptor Events

Cellular model systems enable detailed examination of the interactions between this compound and adrenergic receptors at a molecular level, as well as the downstream signaling pathways.

Primary Cell Cultures (e.g., Cardiomyocytes)

Primary cell cultures, such as isolated cardiomyocytes, offer a more physiologically relevant cellular environment compared to immortalized cell lines. nc3rs.org.uk Studies using primary cardiomyocytes, often derived from neonatal rats or induced pluripotent stem cells (iPSC), can provide insights into how this compound affects calcium handling, adenylyl cyclase activity, and protein phosphorylation in cardiac cells. nc3rs.org.uk While specific detailed findings on this compound in primary cardiomyocyte cultures were not extensively highlighted in the search results, such models are routinely used to evaluate the cellular mechanisms of beta-adrenergic modulation. nc3rs.org.ukrevespcardiol.org

Immortalized Cell Lines

Immortalized cell lines offer advantages of ease of culture and scalability for mechanistic studies, although they may not always fully replicate the complexity of primary cells. nih.govwikipedia.orgopenaccessjournals.com Various immortalized cell lines expressing adrenergic receptors can be used to study the binding affinity of this compound to beta-1 and beta-2 receptors and its effects on receptor-mediated signaling pathways. revespcardiol.orgpatsnap.com These studies can help to further characterize its cardioselectivity and partial agonist properties. While direct studies specifically on this compound in immortalized cardiac cell lines were not prominently featured in the search results, immortalized cell lines are broadly utilized in pharmacology to investigate receptor interactions and downstream effects. nih.govwikipedia.orgopenaccessjournals.comsigmaaldrich.com

In Vivo Animal Models for Mechanistic Elucidation (excluding toxicity/safety)

In vivo animal models are crucial for understanding the integrated physiological effects of this compound within a living organism, providing context for the in vitro findings.

Rodent Models (e.g., Rats, Mice) for Pharmacodynamic Response

Rodent models, particularly rats and mice, are commonly used in preclinical pharmacodynamic studies due to their genetic tractability and relative ease of handling. mdpi.combccrc.ca Studies in rats and mice have been instrumental in characterizing the in vivo beta-blocking effects of this compound, including its impact on heart rate and blood pressure under various conditions. nih.govhres.canih.gov These models allow for the assessment of this compound's efficacy in modulating sympathetic nervous system activity and its duration of action, which is influenced by its pharmacokinetic profile. wikipedia.orgnih.govnih.gov